1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative characterized by an ethyl group at the 1-position, a phenyl group at the 6-position, and a carboxylic acid moiety at the 4-position. The compound is listed in specialty chemical catalogs but is currently discontinued, suggesting prior research interest .
Properties
IUPAC Name |
1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-18-14-12(9-16-18)11(15(19)20)8-13(17-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCBMNIKBFUALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924118-62-7 | |
| Record name | 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with the reaction of diphenylhydrazone and pyridine with iodine, which was first reported by Ortoleva in 1908 . Another widely used strategy involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid moiety of 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo oxidation reactions when exposed to strong oxidizing agents such as potassium permanganate () or chromium trioxide (). These reactions can lead to the formation of various carboxylic acid derivatives or the degradation of the compound depending on the reaction conditions.
Reduction Reactions
The carboxylic acid group can be reduced to an alcohol derivative using reducing agents like lithium aluminum hydride () or sodium borohydride ().
Esterification Reactions
Carboxylic acids can be esterified in the presence of an alcohol and an acid catalyst. This reaction would yield the corresponding ester.
Amide Formation
The carboxylic acid can react with amines to form amides. This typically requires activation of the carboxylic acid with reagents like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Substitution Reactions
The compound can participate in nucleophilic substitution reactions where halogens or alkyl groups are introduced at specific positions on the ring system. These reactions typically require organic solvents such as dichloromethane and can be conducted under varying temperature conditions ranging from room temperature to reflux.
Cycloaddition Reactions
Due to the presence of the pyrazolo[3,4-b]pyridine bicyclic core, this compound might participate in cycloaddition reactions, acting as a dienophile or diene depending on the specific reaction and substituents.
Reactions on the Pyridine and Pyrazole Rings
The nitrogen atoms in the pyridine and pyrazole rings can undergo quaternization reactions with alkyl halides. Additionally, electrophilic or nucleophilic attack can occur on the carbon atoms of these rings, influenced by the electronic effects of the substituents .
Condensation Reactions
This compound can be synthesized through condensation reactions of substituted 5-aminopyrazoles with α,β-unsaturated carbonyl compounds or β-ketoesters. These reactions usually require heating and a catalyst.
Multicomponent Reactions
This compound can be synthesized via multicomponent reactions, allowing for the efficient synthesis of diverse derivatives in a single step by combining multiple reactants.
Reactions with electrophiles
The pyrazolo[3,4-b]pyridine ring system can undergo electrophilic attack, particularly at positions activated by the nitrogen heterocycles. Common electrophilic substitutions include nitration, halogenation, and Friedel-Crafts acylation .
Table of Chemical Reactions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | , | Strong oxidizing conditions | Carboxylic acid derivatives, degradation products |
| Reduction | , | Reducing conditions | Alcohol derivatives |
| Esterification | Alcohol, Acid Catalyst | Acidic conditions, heating | Esters |
| Amide Formation | Amine, Activating Agent (e.g., EDC, HATU) | Activation of carboxylic acid | Amides |
| Nucleophilic Substitution | Halogens, Alkyl Groups | Organic solvents (e.g., dichloromethane), varying temperatures | Substituted derivatives |
| Quaternization | Alkyl Halides | Appropriate solvent | N-alkylated product |
| Electrophilic Substitution | Nitrating agents, Halogens, Acyl halides, Lewis acids | Appropriate solvent and temperature | Substituted pyrazolo[3,4-b]pyridine at activated positions |
Scientific Research Applications
Structural Properties
- Molecular Formula : CHNO
- Molecular Weight : 267.28 g/mol
- SMILES Representation : CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O
- InChIKey : ADCBMNIKBFUALR-UHFFFAOYSA-N
The compound features a pyrazolo[3,4-b]pyridine core structure, which is significant for its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various chemical transformations and biological assays.
Medicinal Chemistry
The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways and are often targets for cancer therapies. Studies have shown that modifications to the pyrazolo[3,4-b]pyridine structure can enhance its inhibitory activity against specific kinases involved in tumor growth .
Antitumor Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antitumor properties. For instance, certain compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neurological Applications
Some studies suggest that pyrazolo[3,4-b]pyridines may have neuroprotective effects and could be explored for treating neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds particularly interesting for further investigation in neuropharmacology .
Mechanism of Action
The mechanism of action of 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at the 1-Position
- 1-Ethyl vs. 1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C₁₁H₁₃N₃O₃, MW: 235.24 g/mol) introduces a branched alkyl group, which may affect metabolic stability .
1-Substituted Aryl/Alkyl Groups :
- 1-(4-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C₂₀H₁₄FN₃O₂, MW: 347.35 g/mol) incorporates a fluorophenyl group, enhancing electron-withdrawing effects and bioavailability .
- 1-(4-Methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C₂₂H₁₉N₃O₂, MW: 357.42 g/mol) demonstrates increased hydrophobicity due to the benzyl group, influencing membrane permeability .
Substituent Variations at the 6-Position
Phenyl vs. Heteroaryl Groups :
- 6-(Thiophen-2-yl)-1-cyclopentyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C₁₇H₁₇N₃O₂S, MW: 327.41 g/mol) replaces phenyl with thiophene, altering π-π stacking interactions and solubility .
- 6-(3-Methoxyphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid introduces a methoxy group, improving water solubility via hydrogen bonding .
Alkyl vs. Aryl Groups :
Substituent Variations at the 3-Position
- Methyl vs.
Key Data Table of Structural Analogs
Research Findings and Implications
- Biological Activity : Fluorinated derivatives (e.g., 1-(4-fluorophenyl)- analogs) are common in drug design due to improved binding affinity and pharmacokinetics .
- Solubility and Bioavailability : Methoxy and thiophene substituents enhance aqueous solubility, while bulky groups like benzyl may limit absorption .
- Synthetic Feasibility : Ethyl and methyl groups are synthetically accessible, as seen in the discontinued status of the target compound, which may reflect scalability challenges .
Biological Activity
1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3O2. The compound features a pyrazolo[3,4-b]pyridine core with an ethyl group at the 1-position and a carboxylic acid group at the 4-position. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2 |
| SMILES | CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
| InChI | InChI=1S/C15H13N3O2/c1-2-18-14-12(9-16-18)11(15(19)20)8-13(17-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,19,20) |
Anticancer Properties
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer activity. A study highlighted the ability of these compounds to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The compound's effectiveness was evaluated against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, suggesting potential utility in treating bacterial infections.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through various assays. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX inhibition were reported to be similar to those of well-known anti-inflammatory drugs like celecoxib.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. Modifications at specific positions on the pyrazole ring and phenyl moiety have been shown to affect potency and selectivity against different biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at C6 | Enhances anticancer activity |
| Alteration of the carboxylic acid group | Modulates anti-inflammatory properties |
Case Study 1: Anticancer Activity
A study conducted on various pyrazolo[3,4-b]pyridine derivatives revealed that introducing specific substituents at the 6-position significantly increased their anticancer efficacy against breast cancer cell lines. The lead compound exhibited an IC50 value of 0.5 µM.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, 1-ethyl-6-phenyl derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to MIC values as low as 8 µg/mL for S. aureus.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with aminopyridine derivatives, followed by cyclization. For example, fluorinated analogs are synthesized using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under reflux conditions . Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progress.
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- NMR (¹H/¹³C) to confirm proton and carbon environments.
- Mass spectrometry (MS) for molecular weight verification.
- Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Single-crystal X-ray diffraction (SCXRD) for unambiguous confirmation, as demonstrated in studies of related pyrazolo[3,4-b]pyridines .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% is typical for research-grade material).
- Thermogravimetric analysis (TGA) evaluates thermal stability, while differential scanning calorimetry (DSC) determines melting points (e.g., mp 273–278.5°C for a structurally similar compound) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of fluorinated derivatives?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency in fluorobenzamide derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, as seen in multi-component pyrazolo[3,4-b]pyridine syntheses .
Q. What computational approaches predict the biological activity of pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- Molecular docking : Simulates binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
- QSAR modeling : Correlates substituent electronic properties (Hammett constants) with antimicrobial or antitumor activity .
- DFT calculations : Predicts reactivity of the carboxylic acid group in nucleophilic substitutions .
Q. How do researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Contradictions are addressed through:
- Comparative assays : Standardized in vitro models (e.g., MTT for cytotoxicity) ensure consistency across studies.
- Structural benchmarking : Modifying substituents (e.g., replacing ethyl with methyl groups) isolates activity contributors .
- Meta-analysis : Aggregating data from multiple sources to identify trends, as done for pyrazolo[3,4-b]pyridine antimicrobial studies .
Q. What strategies are used to study the compound’s pharmacokinetic properties in preclinical research?
- Methodological Answer :
- In vitro ADME assays : Caco-2 cell models assess intestinal permeability.
- Plasma stability tests : Incubate the compound with liver microsomes to estimate metabolic half-life.
- LC-MS/MS quantification : Measures bioavailability in rodent plasma after oral administration .
Data Contradiction Analysis
Q. Why do fluorinated derivatives exhibit variable antimicrobial efficacy across studies?
- Methodological Answer : Discrepancies arise from:
- Strain specificity : Gram-positive vs. Gram-negative bacterial models (e.g., S. aureus vs. E. coli).
- Substituent positioning : Fluorine at the para position enhances membrane penetration compared to ortho .
- Assay conditions : Variations in inoculum size or growth media (e.g., Mueller-Hinton vs. LB broth) alter MIC values .
Q. How can conflicting solubility data for this compound be reconciled?
- Methodological Answer : Solubility discrepancies stem from:
- pH dependence : The carboxylic acid group confers higher solubility in basic buffers (pH > 8).
- Polymorphism : Crystalline vs. amorphous forms exhibit different dissolution profiles, as noted in thermal analysis studies .
Key Research Findings Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
